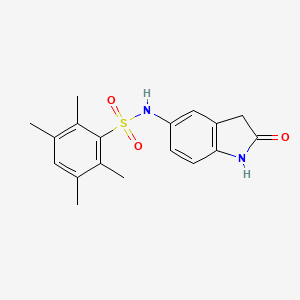

2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a tetramethyl-substituted benzene ring and an oxoindoline moiety, connected via a sulfonamide linkage.

Mechanism of Action

Target of Action

The primary targets of 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are caspase-3 enzymes . These enzymes play a crucial role in regulating apoptosis responses , which are linked to normal cellular growth and death .

Mode of Action

This compound interacts with its targets by activating procaspase-3 . This activation leads to the induction of apoptosis, a programmed cell death process . The compound’s interaction with caspase-3 results in notable cytotoxicity towards human cancer cell lines .

Biochemical Pathways

The compound affects the extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve many proteins such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . The compound’s interaction with caspase-3 can lead to the accumulation of cells in the S phase and substantial induction of late cellular apoptosis .

Pharmacokinetics

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting good absorption and distribution characteristics.

Result of Action

The molecular and cellular effects of the compound’s action include notable cytotoxicity towards human cancer cell lines . Specifically, the compound has shown to be three- to five-fold more cytotoxic than PAC-1, the first procaspase-3 activating compound, in three cancer cell lines tested . It also induces late cellular apoptosis .

Action Environment

It’s worth noting that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are not yet fully understood. It is known that similar compounds have shown notable cytotoxicity toward human cancer cell lines . These compounds interact with key enzymes regulating apoptosis responses, such as caspase-3

Cellular Effects

In cellular environments, this compound may influence cell function by interacting with various cellular processes. For instance, similar compounds have been shown to induce late cellular apoptosis and accumulate cells in the S phase

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxoindoline moiety: This can be achieved through the cyclization of an appropriate precursor, such as an N-alkylated aniline derivative, under acidic conditions.

Introduction of the sulfonamide group: This step involves the reaction of the oxoindoline intermediate with a sulfonyl chloride derivative, such as 2,3,5,6-tetramethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

Purification: The final product is typically purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxoindoline moiety to an indoline derivative.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: It has shown promising biological activity, including cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.

Medicine: The compound’s ability to modulate biological pathways has led to its investigation as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.

Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials, such as advanced polymers and coatings.

Comparison with Similar Compounds

2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can be compared with other similar compounds, such as:

2-oxoindoline derivatives: These compounds share the oxoindoline moiety and exhibit similar biological activities, but differ in their substitution patterns and overall structure.

Sulfonamide derivatives: Compounds with sulfonamide groups often display a wide range of biological activities, including antibacterial and anticancer properties.

Properties

IUPAC Name |

2,3,5,6-tetramethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-10-7-11(2)13(4)18(12(10)3)24(22,23)20-15-5-6-16-14(8-15)9-17(21)19-16/h5-8,20H,9H2,1-4H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKINZRULMABHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2408585.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2408586.png)

![(E)-1-benzyl-3-(((3,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2408587.png)

![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/new.no-structure.jpg)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2408595.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2408603.png)